molecular formula C11H8O2S2 B11726370 2,3-Di-thiophen-2-yl-acrylic acid

2,3-Di-thiophen-2-yl-acrylic acid

Cat. No.: B11726370
M. Wt: 236.3 g/mol
InChI Key: CWLNDKQJHPKCEM-CLFYSBASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-thiophen-2-yl-acrylic acid typically involves the condensation of thiophene derivatives with acrylic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Di-thiophen-2-yl-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Di-thiophen-2-yl-acrylic acid and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiophene derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various molecular targets, leading to diverse biological effects .

Properties

Molecular Formula

C11H8O2S2

Molecular Weight

236.3 g/mol

IUPAC Name

(E)-2,3-dithiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7-

InChI Key

CWLNDKQJHPKCEM-CLFYSBASSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(/C2=CC=CS2)\C(=O)O

Canonical SMILES

C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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